Dimethyl-(2-methyl-piperidin-3-YL)-amine

Histamine H3 Receptor CNS Drug Discovery GPCR Ligands

This chiral tertiary amine features a unique 2-methylpiperidine core, offering a conformationally constrained scaffold for CNS drug discovery. With a purity of 95% and batch-specific QC data (NMR, HPLC, GC), it ensures reproducible results. Its specific substitution pattern is critical for high-affinity binding studies, differentiating it from generic analogs. Procure this precise building block to advance your SAR studies and lead optimization with confidence.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
Cat. No. B13206015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-(2-methyl-piperidin-3-YL)-amine
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC1C(CCCN1)N(C)C
InChIInChI=1S/C8H18N2/c1-7-8(10(2)3)5-4-6-9-7/h7-9H,4-6H2,1-3H3
InChIKeyFRKBRPAKOHHAKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl-(2-methyl-piperidin-3-YL)-amine for CNS Drug Discovery: A Structurally Defined Building Block for Targeted Receptor Ligand Synthesis


Dimethyl-(2-methyl-piperidin-3-YL)-amine (CAS: 1558370-89-0, C8H18N2) is a chiral tertiary amine featuring a 2-methylpiperidine core with an N,N-dimethylamino substituent at the 3-position. The compound serves as a versatile intermediate in medicinal chemistry, with its piperidine ring providing a conformationally constrained scaffold that is common in central nervous system (CNS) active compounds . Preliminary binding data from authoritative databases indicate nanomolar affinity for the human histamine H3 receptor, positioning this compound as a potential starting point for developing non-imidazole H3 receptor ligands, a class of therapeutic interest for cognitive and sleep disorders [1].

Why Dimethyl-(2-methyl-piperidin-3-YL)-amine Cannot Be Replaced by Generic Piperidine Analogs in Receptor-Targeted Synthesis


Generic piperidine derivatives, such as simple N-methylpiperidines or unsubstituted 3-aminopiperidines, lack the specific substitution pattern that defines the target compound's unique binding profile. The combination of a methyl group at the 2-position and a dimethylamino group at the 3-position creates a sterically and electronically unique environment . This precise geometry is critical for achieving the reported high-affinity binding to the histamine H3 receptor (Ki = 0.126 nM), a target where closely related analogs can exhibit dramatically reduced potency [1]. Substituting with a structurally similar compound like (3R)-N,1-dimethylpiperidin-3-amine (which lacks the 2-methyl substituent) would fundamentally alter the molecular interactions with the receptor pocket, potentially leading to a loss of activity and rendering subsequent structure-activity relationship (SAR) studies or lead optimization efforts invalid. The commercial availability of this compound at a standard purity of 95% with batch-specific QC data (NMR, HPLC, GC) ensures reproducibility in sensitive assays, a guarantee not afforded by generic or in-house synthesized alternatives .

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for Dimethyl-(2-methyl-piperidin-3-YL)-amine


High-Affinity Human Histamine H3 Receptor Binding: A Nanomolar Starting Point

The target compound exhibits sub-nanomolar binding affinity for the human recombinant histamine H3 receptor (Ki = 0.126 nM) [1]. This is significantly more potent than a structurally related analog, (3R)-N,1-dimethylpiperidin-3-amine (Ki = 100 nM) [2], which differs by lacking the 2-methyl substituent on the piperidine ring. The addition of the 2-methyl group results in an approximately 794-fold increase in binding affinity. This comparison highlights the critical importance of the 2-methylpiperidine scaffold for achieving high-affinity H3 receptor engagement.

Histamine H3 Receptor CNS Drug Discovery GPCR Ligands

Advantage of a 2-Methylated Piperidine Core for Potency Compared to Unsubstituted or Other Methylated Analogs

While direct data for the target compound at the nicotinic acetylcholine receptor (nAChR) is not available, class-level inference from studies on 2-methylpiperidine demonstrates the superior potency of the 2-methyl substitution pattern. In a study assessing binding to the nicotinic cholinergic receptor complex, 2-methylpiperidine (Ki = 600 μM) was considerably more potent than either 3-methylpiperidine or 4-methylpiperidine [1]. This class-level data supports the rationale that the 2-methylpiperidine core of the target compound is a privileged scaffold for achieving higher binding potency compared to other regioisomers, a principle that can guide selection for CNS-targeted synthesis.

Nicotinic Receptor SAR Piperidine Alkaloids

Sourcing Reproducibility: Defined Purity and QC Documentation Versus Uncharacterized In-House Synthesis

The target compound is commercially available with a standard purity of 95% and includes batch-specific quality control (QC) documentation such as NMR, HPLC, and GC . This stands in contrast to the alternative of in-house synthesis of a similar amine, where purity and yield can vary significantly, and full characterization may be time-consuming and costly. The availability of reliable, pre-characterized material ensures that biological assay results are attributable to the compound itself and not to confounding impurities, a critical factor for reproducible research and efficient project timelines.

Quality Control Reproducibility Medicinal Chemistry

High-Impact Application Scenarios for Dimethyl-(2-methyl-piperidin-3-YL)-amine in Research and Development


Lead Discovery for Histamine H3 Receptor Modulators in Cognitive and Sleep Disorders

Researchers can utilize Dimethyl-(2-methyl-piperidin-3-YL)-amine as a high-affinity starting point (Ki = 0.126 nM) for developing novel non-imidazole histamine H3 receptor antagonists or inverse agonists [1]. Its nanomolar potency is a key differentiator, enabling the exploration of structure-activity relationships (SAR) around a privileged 2-methylpiperidine scaffold. The compound can serve as a core template for library synthesis, with modifications aimed at improving selectivity, pharmacokinetic properties, and brain penetration for potential treatments of narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).

Synthesis of Advanced CNS-Penetrant Pharmaceutical Intermediates

The compound's 2-methylpiperidine core is a known privileged structure in CNS drug discovery [1]. Medicinal chemists can use this building block to construct more complex, CNS-penetrant drug candidates. Its pre-formed chiral center (as a racemate or, with potential future sourcing, as a single enantiomer) provides a handle for introducing stereochemical diversity into lead series. The commercial availability at 95% purity with QC data ensures reliable and reproducible outcomes in multi-step synthetic sequences, accelerating the preparation of advanced intermediates for in vivo proof-of-concept studies .

Comparative Pharmacology Studies to Validate SAR of Piperidine-Based Ligands

Given the dramatic difference in H3 receptor affinity between the target compound (Ki = 0.126 nM) and its des-methyl analog (Ki = 100 nM) [1], this compound serves as an excellent tool for comparative pharmacology. Researchers can use it in head-to-head studies with other piperidine derivatives to delineate the precise molecular determinants of high-affinity binding at the H3 receptor. Such studies are invaluable for validating computational docking models and guiding the rational design of next-generation ligands with improved target engagement and reduced off-target activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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